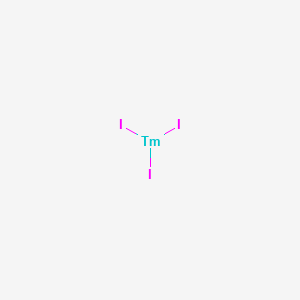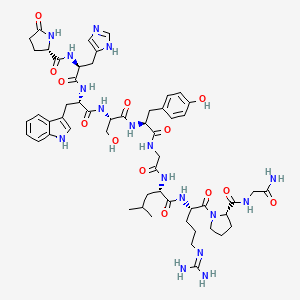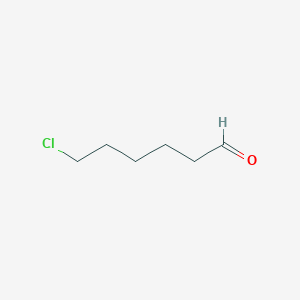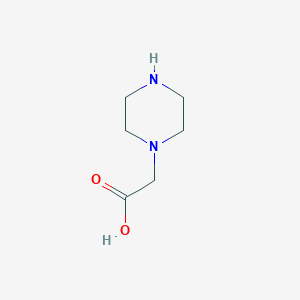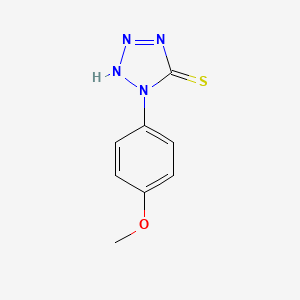
Cyclohexylamine hydrochloride
Übersicht
Beschreibung
Cyclohexylamine hydrochloride is an organic compound that belongs to the aliphatic amine class. It is a colorless to yellowish liquid with a strong, fishy odor. This compound is miscible with water and is commonly used as an intermediate in the synthesis of various organic compounds. It is also known for its applications in the production of pharmaceuticals, corrosion inhibitors, and vulcanization accelerators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylamine hydrochloride can be synthesized through the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .
Industrial Production Methods: In industrial settings, this compound is produced through the reductive amination of cyclohexanone using a continuous process. This involves the reaction of pressurized hydrogen and ammonia with cyclohexanone over nickel or cobalt catalysts at high temperatures (up to 275°C) and pressures (0.1–20 MPa) .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form cyclohexanone.
Reduction: Can be reduced to cyclohexane.
Substitution: Reacts with alkyl halides to form N-alkylcyclohexylamines.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Involves alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone.
Reduction: Cyclohexane.
Substitution: N-alkylcyclohexylamines.
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a precursor to sulfenamide-based reagents for vulcanization.
Biology: Employed in the study of amine metabolism and as a model compound for studying amine-related biological processes.
Medicine: Serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators.
Industry: Acts as an effective corrosion inhibitor and is used in the production of artificial sweeteners like sodium cyclohexylsulfamate
Wirkmechanismus
Cyclohexylamine hydrochloride exerts its effects primarily through its basic nature. It neutralizes acids in exothermic reactions to form salts and water. This compound is also known to inhibit corrosion by forming a protective layer on metal surfaces. In biological systems, it is rapidly absorbed and metabolized, with its primary targets being the liver, kidneys, and gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Aniline: An aromatic amine that is less basic than cyclohexylamine hydrochloride.
Hexahydroaniline: Another aliphatic amine with similar properties but different applications.
Cyclohexanone: A ketone that can be derived from the oxidation of this compound.
Uniqueness: this compound is unique due to its strong basicity, which makes it more reactive in various chemical processes compared to its aromatic analogs like aniline. Its applications in corrosion inhibition and as a precursor to vulcanization accelerators also set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUGSKJHHWASAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4998-76-9 | |
| Record name | Cyclohexylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4998-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6VYF8THC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


